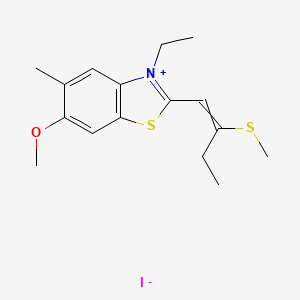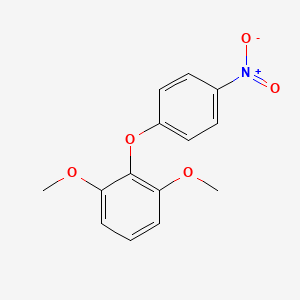
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a dimethoxyphenoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene typically involves the reaction of 2,6-dimethoxyphenol with 4-nitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and methoxy groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the potential medicinal properties of derivatives of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
The pathways involved in these reactions include electron transfer, nucleophilic attack, and protonation-deprotonation steps. The specific mechanism depends on the reaction conditions and the reagents used.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(2,6-Dimethoxyphenoxy)-4-chlorobenzene: This compound has a chlorine atom instead of a nitro group. It undergoes similar substitution reactions but has different reactivity due to the presence of the chlorine atom.
1-(2,6-Dimethoxyphenoxy)-4-aminobenzene: This compound has an amino group instead of a nitro group. It is more reactive in nucleophilic substitution reactions and can participate in different types of chemical reactions compared to the nitro derivative.
2-(2,6-Dimethoxyphenoxy)-1-phenylethanol: This compound has an additional phenylethanol group.
The uniqueness of this compound lies in its combination of a nitro group and dimethoxyphenoxy group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H13NO5 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1,3-dimethoxy-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO5/c1-18-12-4-3-5-13(19-2)14(12)20-11-8-6-10(7-9-11)15(16)17/h3-9H,1-2H3 |
Clé InChI |
AKXSXKSVDZTBTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


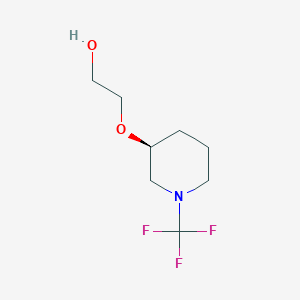

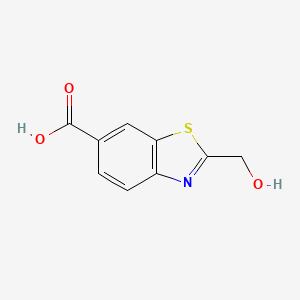
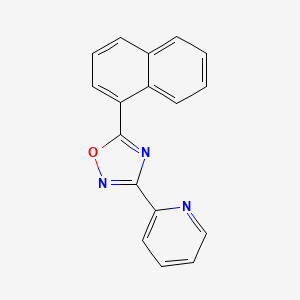
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
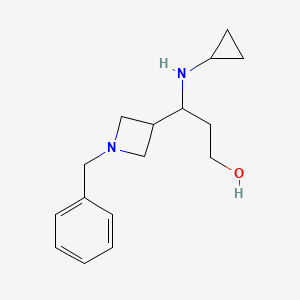
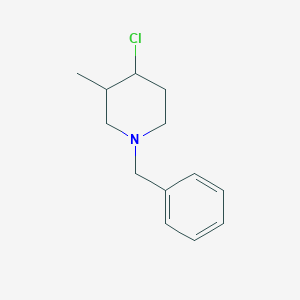

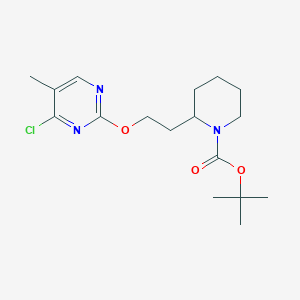
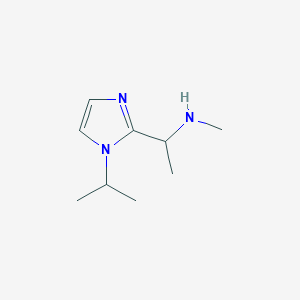
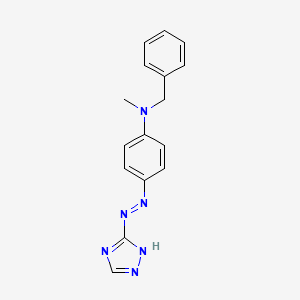
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)

